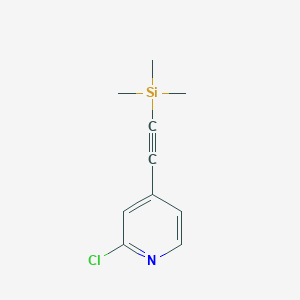2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
CAS No.: 499193-57-6
Cat. No.: VC5261619
Molecular Formula: C10H12ClNSi
Molecular Weight: 209.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 499193-57-6 |
|---|---|
| Molecular Formula | C10H12ClNSi |
| Molecular Weight | 209.75 |
| IUPAC Name | 2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
| Standard InChI Key | GUFPUCBBPLNIIN-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C#CC1=CC(=NC=C1)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted with a chlorine atom at position 2 and a trimethylsilyl-protected ethynyl group (-C≡C-Si(CH₃)₃) at position 4. This arrangement confers unique electronic and steric properties:
-
The pyridine ring provides a π-deficient aromatic system, facilitating electrophilic substitution and coordination to metal catalysts.
-
The chlorine atom acts as a leaving group, enabling nucleophilic displacement reactions.
-
The TMS-ethynyl group offers steric protection for the alkyne while allowing subsequent deprotection under mild conditions.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClNSi |
| Molecular Weight | 210.73 g/mol |
| CAS Number | 945717-09-9 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in THF, DCM, ether |
The TMS group enhances solubility in nonpolar solvents, making the compound amenable to standard organic reaction conditions. Its stability under inert atmospheres allows long-term storage, though moisture-sensitive handling is required to prevent premature desilylation .
Synthesis and Preparation
Laboratory-Scale Synthesis
The primary route to 2-chloro-4-((trimethylsilyl)ethynyl)pyridine involves a Sonogashira coupling between 2-chloro-4-iodopyridine and trimethylsilylacetylene. This palladium-catalyzed reaction proceeds under mild conditions:
Reaction Conditions:
-
Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)
-
Base: Triethylamine or diisopropylamine
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Temperature: Room temperature to 60°C
-
Atmosphere: Inert gas (argon/nitrogen)
Mechanistic Insights:
-
Oxidative addition of Pd⁰ to the C–I bond of 2-chloro-4-iodopyridine.
-
Transmetallation with trimethylsilylacetylene via the copper co-catalyst.
-
Reductive elimination to form the C–C bond, yielding the target compound.
Workup:
Crude product purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient), achieving yields of 75–85% .
Industrial Production Considerations
Scale-up challenges include:
-
Catalyst Recycling: Heterogeneous palladium catalysts (e.g., Pd/C) reduce costs but require optimization for selectivity.
-
Solvent Recovery: THF and DMF are energy-intensive to recover; switchable solvents (e.g., 2-methyl-THF) are under investigation.
-
Byproduct Management: Iodide salts generated during the reaction necessitate efficient filtration systems.
Chemical Reactions and Reactivity
Deprotection of the TMS Group
The TMS-ethynyl group is readily removed using tetrabutylammonium fluoride (TBAF) in THF:
Procedure:
-
Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine in anhydrous THF.
-
Add TBAF (1.0 equiv) at -78°C, warm to 0°C, and stir for 45 minutes.
-
Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate.
This yields 2-chloro-4-ethynylpyridine (91% isolated), a key intermediate for click chemistry and metal-organic frameworks .
Substitution at the Chlorine Position
The C2 chlorine participates in cross-coupling reactions:
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl pharmaceuticals |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aminopyridine catalysts |
Example – Suzuki Coupling:
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine + phenylboronic acid → 2-phenyl-4-((trimethylsilyl)ethynyl)pyridine (Yield: 78%)
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual functionality enables divergent synthesis:
-
Alkyne Deprotection: Generates terminal alkynes for Huisgen cycloaddition (e.g., triazole-based kinase inhibitors).
-
Chlorine Substitution: Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
Case Study – Anticancer Agent Synthesis:
-
Deprotect TMS-ethynyl group → 2-chloro-4-ethynylpyridine.
-
Click reaction with azide-functionalized quinolone → Hybrid inhibitor of topoisomerase II (IC₅₀ = 12 nM) .
Materials Science
-
Conjugated Polymers: Sonogashira polymerization with diiodoarenes yields electroluminescent materials (λₑₘ = 450–600 nm).
-
Metal-Organic Frameworks (MOFs): Pyridine coordination to Cu(I) nodes creates porous networks for CO₂ capture (BET surface area: 1,200 m²/g).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume